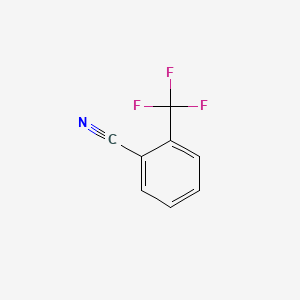

2-(Trifluoromethyl)benzonitrile

描述

Significance of Trifluoromethylated Benzonitriles in Contemporary Chemical Synthesis

Trifluoromethylated benzonitriles are a class of organic compounds that have garnered significant attention in modern chemical synthesis due to the unique properties conferred by the trifluoromethyl (-CF3) group. The incorporation of a -CF3 group into a benzonitrile (B105546) framework can dramatically alter the molecule's physical, chemical, and biological properties. researchgate.netnih.gov The high electronegativity and steric demand of the trifluoromethyl group, comparable to an isopropyl group, can influence a molecule's reactivity, acidity, polarity, and lipophilicity. researchgate.net These modifications are highly valuable in the design of new pharmaceuticals, agrochemicals, and advanced materials. nih.gov

The C-F bond is one of the strongest in organic chemistry, which imparts high metabolic stability to the trifluoromethyl group. nih.gov This stability makes trifluoromethylated compounds desirable in medicinal chemistry, as it can lead to improved pharmacokinetic profiles of drug candidates. nih.govnih.govgoogle.com Furthermore, the trifluoromethyl group is often employed as a bioisostere for other atoms or groups, such as chlorine, which allows for the fine-tuning of a molecule's properties to enhance its biological activity. nih.gov Aromatic compounds bearing trifluoromethyl groups are prevalent in both pharmaceuticals and advanced organic materials, highlighting their broad utility. nih.gov

Overview of Research Trajectories for 2-(Trifluoromethyl)benzonitrile

This compound, specifically, has emerged as a key building block in various areas of chemical research. lookchem.com Its unique substitution pattern, with the trifluoromethyl and cyano groups in an ortho relationship, offers distinct reactivity and potential for the synthesis of complex molecules. Current research trajectories for this compound are focused on several key areas.

One major avenue of research involves its use as a versatile intermediate in the synthesis of novel organic compounds. lookchem.com For instance, it is a key starting material for producing symmetrical N,N'-alkylidine bisamides through a reaction with tert-butyl acetate (B1210297) in the presence of sulfuric acid. lookchem.com Research is also directed towards developing new and more efficient synthetic methods for this compound itself and its derivatives. This includes exploring various catalytic systems and reaction conditions to improve yield, purity, and cost-effectiveness. google.comgoogle.com

In the pharmaceutical industry, this compound serves as a foundational scaffold for the development of new drug candidates. lookchem.com Its structural features are leveraged in the design of molecules with specific therapeutic activities. lookchem.com A notable application is in the synthesis of 4-amino-2-trifluoromethylbenzonitrile, a key intermediate for the anti-cancer drug bicalutamide. google.com

Furthermore, in the field of materials science, this compound is being investigated for its potential to create new materials with enhanced properties. lookchem.com Its incorporation into polymers and other materials can improve characteristics such as stability, reactivity, and selectivity. lookchem.com The ongoing exploration of its reactivity and applications continues to open new doors for innovation in both academic and industrial research.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H4F3N | nih.gov |

| Molecular Weight | 171.12 g/mol | nih.gov |

| Appearance | Colorless to light yellow liquid | lookchem.com |

| Melting Point | 7.5 °C (lit.) | lookchem.com |

| Boiling Point | 88-90 °C (15 mmHg) | lookchem.com |

| Density | 1.294 g/mL at 25 °C (lit.) | lookchem.com |

| Refractive Index | n20/D 1.4632 (lit.) | lookchem.com |

| Flash Point | 194 °F | lookchem.com |

| Vapor Pressure | 0.256 mmHg at 25°C | lookchem.com |

| CAS Number | 447-60-9 | nih.gov |

Synonyms for this compound

| Synonym | Source |

| α,α,α-trifluoro-o-tolunitrile | lookchem.com |

| o-(Trifluoromethyl)cyanobenzene | lookchem.com |

| o-Cyanobenzotrifluoride | lookchem.com |

| 2-Cyanobenzotrifluoride | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZGHDCEWOLLHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022031 | |

| Record name | alpha,alpha,alpha-Trifluoro-o-tolunitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447-60-9 | |

| Record name | 2-(Trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 447-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha,alpha-Trifluoro-o-tolunitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-2-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2CA842543 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Trifluoromethyl Benzonitrile and Its Derivatives

Synthesis of Halogenated 2-(Trifluoromethyl)benzonitrile Derivatives

Halogenated derivatives of this compound are crucial intermediates, particularly in the development of new pharmaceutical agents. The introduction of a halogen atom at specific positions on the aromatic ring allows for further functionalization through various cross-coupling reactions.

Preparation of 4-Iodo-2-(Trifluoromethyl)benzonitrile (B34293)

The synthesis of 4-iodo-2-(trifluoromethyl)benzonitrile can be achieved via a Sandmeyer reaction starting from 4-amino-2-(trifluoromethyl)benzonitrile (B20432). This process involves the diazotization of the amino group with a nitrite (B80452) reagent, followed by the introduction of iodine using an iodide salt, such as potassium iodide. organic-chemistry.org While copper catalysts are often used in Sandmeyer reactions, the iodination can often proceed without a metal catalyst. organic-chemistry.org

| Property | Value |

| Molecular Formula | C₈H₃F₃IN |

| Molecular Weight | 297.02 g/mol |

| Appearance | White to yellow to orange powder to crystal |

| Melting Point | 50-55 °C |

Table 1: Physicochemical properties of 4-Iodo-2-(trifluoromethyl)benzonitrile. sigmaaldrich.comchemimpex.com

Preparation of 4-Bromo-2-(Trifluoromethyl)benzonitrile (B62921)

A common route for the synthesis of 4-bromo-2-(trifluoromethyl)benzonitrile begins with 4-bromo-2-(trifluoromethyl)benzoic acid. This starting material is first converted to its corresponding acyl chloride, 4-bromo-2-(trifluoromethyl)benzoyl chloride, by treatment with a chlorinating agent like thionyl chloride. The resulting acyl chloride is then reacted with ammonia (B1221849) to form 4-bromo-2-(trifluoromethyl)benzamide (B2782503). The final step involves the dehydration of the amide using a reagent such as thionyl chloride in the presence of N,N-dimethylformamide (DMF) to yield the desired 4-bromo-2-(trifluoromethyl)benzonitrile.

| Property | Value |

| Molecular Formula | C₈H₃BrF₃N |

| Molecular Weight | 250.02 g/mol |

| Appearance | White powder |

| Melting Point | 43-44 °C |

| Boiling Point | 239.7 °C at 760 mmHg |

Table 2: Physicochemical properties of 4-Bromo-2-(trifluoromethyl)benzonitrile.

Preparation of 2-Nitro-4-(Trifluoromethyl)benzonitrile (B1329358)

The synthesis of 2-nitro-4-(trifluoromethyl)benzonitrile has been reported through multiple pathways. One method utilizes 3-nitro-4-chlorobenzotrifluoride as the starting material, which undergoes a cyanation reaction with a cyanide source like sodium cyanide or cuprous cyanide. chemimpex.com The reaction is typically carried out in a high-boiling solvent such as N-methylpyrrolidone (NMP) at elevated temperatures, often in the presence of a catalyst system which can include a copper salt and an ionic liquid. chemimpex.com

An alternative synthesis starts from 2-nitro-4-(trifluoromethyl)benzaldehyde. The aldehyde is first converted to its oxime by reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base. Subsequent dehydration of the oxime, for example using acetic anhydride (B1165640) and a nickel composite catalyst, yields 2-nitro-4-(trifluoromethyl)benzonitrile.

| Property | Value |

| Molecular Formula | C₈H₃F₃N₂O₂ |

| Molecular Weight | 216.12 g/mol |

| Appearance | Solid |

| Melting Point | 44-47 °C |

| Boiling Point | 156-158 °C at 18 mmHg |

Table 3: Physicochemical properties of 2-Nitro-4-(trifluoromethyl)benzonitrile.

Synthesis of Functionalized this compound Derivatives

The introduction of functional groups other than halogens opens up different avenues for molecular elaboration, leading to a diverse range of complex molecules.

Synthesis of 4-Isothiocyanato-2-(Trifluoromethyl)benzonitrile

A key intermediate in the synthesis of the anti-prostate cancer drug enzalutamide, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, is typically prepared from 4-amino-2-(trifluoromethyl)benzonitrile. One common method involves the reaction of the amine with thiophosgene (B130339) in the presence of a base. Continuous flow reactors have been shown to improve the yield and safety of this reaction compared to traditional batch processes.

Another synthetic approach avoids the use of the highly toxic thiophosgene. In this method, 3-trifluoromethyl-4-cyanoaniline is reacted with phenyl thiochloroformate to form an intermediate, which upon heating in a solvent like toluene, eliminates phenol (B47542) to yield the desired isothiocyanate.

| Property | Value |

| Molecular Formula | C₉H₃F₃N₂S |

| Molecular Weight | 228.19 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

Table 4: Physicochemical properties of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile.

Synthesis of 4-Methyl-2-(Trifluoromethyl)benzonitrile (B1586456)

The synthesis of 4-methyl-2-(trifluoromethyl)benzonitrile is a key process in creating specific isomers of trifluoromethylated benzonitriles. While detailed experimental procedures from specific referenced literature are not publicly available, the compound is known and its chemical properties are documented. The structure consists of a benzene (B151609) ring substituted with a cyano group at position 1, a trifluoromethyl group at position 2, and a methyl group at position 4.

Table 1: Properties of 4-Methyl-2-(Trifluoromethyl)benzonitrile

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆F₃N |

| Molecular Weight | 185.15 g/mol |

| InChI Key | WCZWEODOIUKVHX-UHFFFAOYSA-N |

| PubChem CID | 2775597 |

Source: PubChem.

Synthesis of Aminated Benzonitrile (B105546) Derivatives

The introduction of an amino group to the trifluoromethylated benzonitrile scaffold is a crucial transformation for the synthesis of various chemical intermediates. A prominent example is the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile.

One documented method starts from m-trifluoromethyl fluorobenzene (B45895) and proceeds in three steps:

Positioning Bromination : A bromine atom is selectively introduced onto the aromatic ring.

Cyano Group Replacement : The bromo group is substituted with a cyano group.

Aminolysis Substitution : The fluoro group is replaced by an amino group to yield the final product.

Another synthetic route to 4-amino-2-(trifluoromethyl)benzonitrile starts with 4-amino-2-trifluoromethylbenzaldehyde. This aldehyde is reacted with ammonia hydrogen sulfate (B86663) in toluene, with acetic acid as a catalyst. The mixture is heated to reflux for 16 hours, and after workup, the final product is obtained with a reported yield of 98.9% and a purity of 99.9%.

Table 2: Synthesis of 4-Amino-2-(Trifluoromethyl)benzonitrile via Aminolysis

| Starting Material | Reagents | Temperature | Time | Product Purity | Reference |

|---|---|---|---|---|---|

| 4-Fluoro-2-trifluoromethylbenzonitrile | Liquid ammonia, Ethanol (B145695) | 120°C | 8 hours | >99% |

The fluorine atom in compounds like 2-fluoro-6-(trifluoromethyl)benzonitrile (B108081) is activated towards nucleophilic aromatic substitution (SNAr). This allows for the synthesis of various aminated derivatives by reacting it with different amines. For instance, reaction with morpholine (B109124) can produce 2-morpholino derivatives. The reactivity is driven by the electron-withdrawing nature of both the cyano and trifluoromethyl groups.

General Trifluoromethylation Strategies for Benzonitrile Scaffolds

The introduction of a trifluoromethyl (CF₃) group onto a benzonitrile core is of significant interest in medicinal and materials chemistry. This can be achieved through various strategies, broadly categorized as nucleophilic, electrophilic, radical, and transition metal-catalyzed reactions.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation involves the reaction of an aromatic substrate with a nucleophilic "CF₃⁻" equivalent. A common reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often called the Ruppert-Prakash reagent. This approach is typically used on benzonitriles substituted with a leaving group, such as a halide. The reaction requires an activator, often a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate the active trifluoromethyl anion.

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation utilizes reagents that deliver a "CF₃⁺" equivalent to an electron-rich aromatic ring. These reagents are typically hypervalent iodine compounds, such as Togni's reagents, or sulfonium (B1226848) salts like Umemoto's reagents. The benzonitrile itself is electron-deficient, making it a poor substrate for direct electrophilic trifluoromethylation. Therefore, this strategy is more applicable to precursor molecules, such as anilines or phenols, which can later be converted to the benzonitrile.

Radical Trifluoromethylation Strategies

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which then adds to the benzonitrile ring. This method is effective for a wide range of aromatic systems. The •CF₃ radical can be generated from various precursors, such as trifluoroiodomethane (CF₃I) via photolysis, or from sodium triflinate (Langlois' reagent) via oxidation. Photoredox catalysis has emerged as a powerful tool to generate trifluoromethyl radicals under mild conditions, expanding the scope and applicability of this strategy.

Transition Metal-Catalyzed Trifluoromethylation Reactions

Transition metal catalysis, particularly with palladium and copper, provides a versatile and widely used platform for trifluoromethylation. These methods typically involve the cross-coupling of an aryl halide (e.g., bromo- or iodobenzonitrile) with a trifluoromethyl source.

Key approaches include:

Copper-Mediated Trifluoromethylation : Often referred to as a "Sandmeyer-type" reaction, this can involve the reaction of an aryl diazonium salt with a copper-CF₃ complex. More direct methods involve the copper-catalyzed coupling of aryl halides with nucleophilic trifluoromethylating agents.

Palladium-Catalyzed Cross-Coupling : This powerful method couples aryl halides or triflates with various trifluoromethyl sources. A cyanation reaction, which is the reverse process, can be achieved by reacting 4-trifluoromethyl chlorobenzene (B131634) with a cyanide source like potassium ferrocyanide, catalyzed by palladium acetate (B1210297) with a specific phosphine (B1218219) ligand (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), to produce 4-trifluoromethyl benzonitrile.

These catalytic systems offer high efficiency and functional group tolerance, making them indispensable tools for the synthesis of complex trifluoromethylated benzonitriles.

Compound Index

| Compound Name | Molecular Formula |

| This compound | C₈H₄F₃N |

| 4-Methyl-2-(Trifluoromethyl)benzonitrile | C₉H₆F₃N |

| 4-Amino-2-(Trifluoromethyl)benzonitrile | C₈H₅F₃N₂ |

| 4-Fluoro-2-(Trifluoromethyl)benzonitrile | C₈H₃F₄N |

| 4-Amino-2-trifluoromethylbenzaldehyde | C₈H₆F₃NO |

| m-Trifluoromethyl fluorobenzene | C₇H₄F₄ |

| 2-Fluoro-6-(Trifluoromethyl)benzonitrile | C₈H₃F₄N |

| 2-Morpholino-6-fluorobenzonitrile | C₁₁H₁₁FN₂O |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | C₄H₉F₃Si |

| Trifluoroiodomethane (CF₃I) | CF₃I |

| 4-Trifluoromethyl chlorobenzene | C₇H₄ClF₃ |

| Potassium ferrocyanide | C₆FeK₄N₆ |

| Palladium acetate | C₄H₆O₄Pd |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | C₃₉H₃₂OP₂ |

The synthesis of 4-methyl-2-(trifluoromethyl)benzonitrile is a key process for obtaining specific isomers of trifluoromethylated benzonitriles. A common strategy involves the cyanation of a corresponding aryl halide. For instance, a synthetic route can start from 4-bromo-2-(trifluoromethyl)benzoic acid. This starting material is first converted to its corresponding benzamide (B126), which is then dehydrated to yield the benzonitrile. A specific method involves the reaction of 4-bromo-2-(trifluoromethyl)benzamide with thionyl chloride in N,N-dimethylformamide (DMF) and dichloroethane at elevated temperatures (85°C) to produce 4-bromo-2-(trifluoromethyl)benzonitrile. libretexts.org Subsequent reactions would then be required to replace the bromo group with a methyl group to arrive at the final product.

Alternatively, synthetic pathways can begin with precursors like 4-bromo-3-methylbenzonitrile. researchgate.net This compound could undergo a transition metal-catalyzed trifluoromethylation reaction to replace the bromine atom with a CF₃ group, yielding the target molecule.

Table 1: Properties of 4-Methyl-2-(Trifluoromethyl)benzonitrile

| Property | Value |

| Molecular Formula | C₉H₆F₃N |

| Molecular Weight | 185.15 g/mol |

| Melting Point | 53-57 °C |

| InChI Key | WCZWEODOIUKVHX-UHFFFAOYSA-N |

| PubChem CID | 2775597 |

| Source: PubChem, Sigma-Aldrich researchgate.net |

Synthesis of Aminated Benzonitrile Derivatives

The introduction of an amino group onto a trifluoromethylated benzonitrile scaffold is a crucial transformation for synthesizing various chemical intermediates, notably for pharmaceuticals and agrochemicals. researchgate.net This is often achieved through nucleophilic aromatic substitution (SNAr), where a leaving group on the aromatic ring is displaced by an amine. acs.orgresearchgate.net

A well-documented method for synthesizing 4-amino-2-(trifluoromethyl)benzonitrile starts from m-trifluoromethyl fluorobenzene. This multi-step process involves: researchgate.net

Positioning Bromination : A bromine atom is selectively introduced onto the aromatic ring.

Cyano Group Replacement : The bromo group is substituted with a cyano group, often using a cyanide source like cuprous cyanide.

Aminolysis Substitution : The fluorine atom, activated by the electron-withdrawing trifluoromethyl and cyano groups, is replaced by an amino group.

The final aminolysis step is typically performed by dissolving the intermediate, 4-fluoro-2-trifluoromethylbenzonitrile, in ethanol and treating it with liquid ammonia in a sealed reactor at 120°C for 8 hours. This process yields the desired 4-amino-2-(trifluoromethyl)benzonitrile with high purity (>99%) and a total yield of 73-75% over the three steps. researchgate.net

Table 2: Synthesis of 4-Amino-2-(Trifluoromethyl)benzonitrile via Aminolysis

| Starting Material | Reagents | Temperature | Time | Product Purity | Reference |

| 4-Fluoro-2-trifluoromethylbenzonitrile | Liquid ammonia, Ethanol | 120°C | 8 hours | >99% | researchgate.net |

The principle of nucleophilic aromatic substitution is broadly applicable. The fluorine atom in compounds like 2-fluoro-6-(trifluoromethyl)benzonitrile is activated towards SNAr, allowing for reactions with various amine nucleophiles to produce a diverse range of aminated derivatives. researchgate.net

General Trifluoromethylation Strategies for Benzonitrile Scaffolds

The introduction of a trifluoromethyl (CF₃) group onto a benzonitrile core is a pivotal step in modern synthetic chemistry due to the unique properties this group imparts on organic molecules. thieme-connect.com Strategies for this transformation are diverse and can be classified as nucleophilic, electrophilic, radical, and transition metal-catalyzed methods.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation involves the reaction of an aromatic substrate with a nucleophilic "CF₃⁻" equivalent. tcichemicals.com The most common reagent for this purpose is (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent. This approach is typically applied to benzonitriles that bear a suitable leaving group, such as a halide (iodide or bromide). The reaction requires an activator, usually a fluoride source, to generate the active trifluoromethyl anion which then participates in a metal-catalyzed cross-coupling reaction. tcichemicals.com

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation employs reagents that deliver a "CF₃⁺" equivalent to an electron-rich aromatic ring. thieme-connect.com Key reagents in this category include hypervalent iodine compounds, such as Togni's reagents nih.govnih.govresearchgate.netacs.org, and sulfonium-based salts like Umemoto's reagents. colab.wsnih.govmit.edu Because the benzonitrile scaffold is electron-deficient, it is generally a poor substrate for direct electrophilic aromatic substitution. nih.govmdpi.com Therefore, this strategy is more effectively used on precursor molecules, such as anilines or phenols, which can be subsequently converted into the nitrile. However, these electrophilic reagents can also serve as sources for trifluoromethyl radicals under certain conditions. nih.govbeilstein-journals.org

Table 3: Common Electrophilic Trifluoromethylating Reagents

| Reagent Class | Example(s) | Typical Application |

| Hypervalent Iodine | Togni's Reagents I & II | Trifluoromethylation of nucleophiles (e.g., thiols, alcohols, β-keto esters) |

| Dibenzothiophenium Salts | Umemoto's Reagents | Trifluoromethylation of arenes, alkenes, and indoles, often under basic conditions |

Radical Trifluoromethylation Strategies

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which then adds to the aromatic system. researchgate.net This method is highly versatile. A prominent and widely used precursor for the •CF₃ radical is sodium trifluoromethanesulfinate (CF₃SO₂Na), famously known as the Langlois reagent. nih.govgoogle.com The radical is typically generated by treating the Langlois reagent with an oxidant, such as tert-butyl hydroperoxide (t-BuOOH).

In recent years, photoredox catalysis has emerged as a powerful technique for generating trifluoromethyl radicals under exceptionally mild conditions. This approach often uses a photocatalyst, such as [Ru(bpy)₃]²⁺ or fac-[Ir(ppy)₃], which, upon irradiation with visible light, can initiate an electron transfer process with an electrophilic CF₃ source (like Togni's or Umemoto's reagents) to generate the •CF₃ radical. thieme-connect.com

Transition Metal-Catalyzed Trifluoromethylation Reactions

Transition metal catalysis, dominated by palladium and copper, represents one of the most robust and widely applied strategies for forming C-CF₃ bonds on aromatic rings. These methods typically facilitate the cross-coupling of an aryl halide (e.g., chloro-, bromo-, or iodobenzonitrile) or an arylboronic acid with a trifluoromethyl source.

Key catalytic approaches include:

Copper-Catalyzed Trifluoromethylation : Copper-mediated or -catalyzed reactions are foundational in this field. These can involve the coupling of aryl halides with nucleophilic CF₃ sources like TMSCF₃ or trifluoroacetate (B77799) salts. Copper catalysis is also central to Sandmeyer-type reactions, where an arylamine is converted to an arenediazonium salt, which is then reacted with a CuCF₃ species. More advanced systems merge copper catalysis with photoredox catalysis to trifluoromethylate arylboronic acids.

Palladium-Catalyzed Cross-Coupling : Palladium catalysis offers a highly effective means to trifluoromethylate aryl chlorides, bromides, and triflates under mild conditions. These reactions often employ a nucleophilic CF₃ source, such as TESCF₃ (triethyl(trifluoromethyl)silane), in the presence of a palladium catalyst and a suitable ligand. The reverse reaction, cyanation, can also be achieved. For example, 4-chloro-2-trifluoromethylbromobenzene can be converted to 4-chloro-2-trifluoromethylbenzonitrile using cuprous cyanide, demonstrating the utility of metal catalysis in manipulating these functional groups.

Table 4: Overview of Transition Metal-Catalyzed Trifluoromethylation

| Metal | Typical Substrate | CF₃ Source | Key Features |

| Copper | Aryl Halides, Arylboronic Acids, Alkenes | TMSCF₃, CF₃SO₂Na, Umemoto's Reagent | Foundational method, often used in Sandmeyer reactions and photoredox systems. |

| Palladium | Aryl Chlorides, Bromides, Triflates | TESCF₃, other Si-based reagents | High functional group tolerance, applicable to late-stage functionalization. |

Green Chemistry and Sustainable Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of complex aromatic compounds like this compound analogues to minimize environmental impact and enhance safety and efficiency. Sustainable approaches include the use of continuous flow systems and energy-efficient methods like microwave irradiation.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. This technology is well-suited for handling highly reactive or hazardous intermediates that are often required in the synthesis of complex fluorinated molecules. The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature and mixing, leading to improved yields and selectivity. acs.org

A key advantage is the ability to perform "telescoped" reactions, where the output from one reactor is directly fed into the next, eliminating the need for isolating and purifying intermediates. For instance, a continuous flow setup can be used for the synthesis of compounds via thermally sensitive intermediates like diazonium salts. In one such approach, a precursor is reacted to form the diazonium salt, which is then immediately decomposed in the presence of a coupling partner, achieving a high yield of 85% for the final product. acs.org This methodology demonstrates the potential for synthesizing a wide range of analogues by managing reactive species safely and efficiently. The scalability of such reactions has been demonstrated, with some processes achieving a productivity of 0.33 g/h on a gram scale. acs.org

Enzymatic and Microwave-Assisted Methods

Enzymatic Methods

The application of biocatalysis in the synthesis of aromatic nitriles represents a significant advancement in green chemistry. Aldoxime dehydratases (Oxd) are enzymes that catalyze the conversion of aldoximes to nitriles, with water as the sole byproduct. researchgate.net This method avoids the use of toxic reagents like cyanide, which are common in traditional nitrile syntheses. researchgate.netsemanticscholar.org These enzymatic reactions proceed under mild conditions and can be performed in aqueous media or even in solvent-free systems. semanticscholar.org While the direct enzymatic synthesis of this compound itself is not widely documented, the technology has been successfully applied to a broad range of other aldoximes. semanticscholar.org For example, the synthesis of 2-furonitrile (B73164) from biomass-derived furfural (B47365) has been achieved using this chemoenzymatic process, demonstrating the potential for creating valuable chemicals from renewable feedstocks. researchgate.net

Microwave-Assisted Methods

Microwave-assisted synthesis is another cornerstone of green chemistry, drastically reducing reaction times and often increasing product yields compared to conventional heating methods. Microwave energy directly heats the reactants and solvent, leading to rapid and uniform temperature increases that can accelerate reaction rates significantly. semanticscholar.org This technique is particularly effective for the synthesis of heterocyclic analogues of this compound.

Research has shown that reactions that take several hours under conventional reflux conditions can often be completed in a matter of minutes using microwave irradiation, with improved yields. semanticscholar.org For example, the synthesis of certain benzotriazole (B28993) derivatives required 3 to 6 hours with conventional heating, whereas microwave-assisted synthesis completed the reactions in 3 to 7 minutes. semanticscholar.org Similarly, the synthesis of 2-trifluoromethyl-7-trihalomethylated pyrazolo[1,5-a]pyrimidines saw excellent yields under microwave conditions in reduced timeframes compared to conventional heating at 67°C. semanticscholar.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Analogues

| Compound | Synthesis Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Chloromethylbenzotriazole | Conventional (Reflux) | 6 hours | Not specified | semanticscholar.org |

| Microwave (180 W) | 4 min 20 sec | Not specified | semanticscholar.org | |

| 1-[tolylaminomethyl] nih.govpatsnap.comresearchgate.netbenzotriazole | Conventional | Not specified | 65% | semanticscholar.org |

| Microwave | Not specified | 75% | semanticscholar.org | |

| Pyrazolo[1,5-a]pyrimidines | Conventional (Reflux, 24h) | 24 hours | 59-72% | semanticscholar.org |

| Microwave | Shorter times | Excellent yields | semanticscholar.org |

Scalable Production Processes for this compound Intermediates

The industrial viability of pharmaceuticals and agrochemicals derived from this compound hinges on the development of scalable and efficient production processes for its key intermediates. Research has focused on creating robust, high-yield synthetic routes that are suitable for large-scale manufacturing.

Another critical intermediate, 2-nitro-4-(trifluoromethyl)benzonitrile, is a precursor for isoxaflutole (B1672639) herbicides. patsnap.com Patents describe a scalable method for its preparation from 3-nitro-4-chlorobenzotrifluoride. This process utilizes a dual catalyst system and staged temperature control to achieve high conversion and selectivity. The reaction is typically run at temperatures between 185°C and 195°C for 5 to 9 hours. patsnap.com Following the reaction, the product can be purified by rectification to achieve a purity exceeding 99%. patsnap.com This method represents a significant improvement over previous routes that used more expensive starting materials like 3-nitro-4-bromobenzotrifluoride. patsnap.com

Table 2: Scalable Synthesis Conditions for 2-Nitro-4-(trifluoromethyl)benzonitrile

| Parameter | Example 1 | Example 2 | Reference |

|---|---|---|---|

| Starting Material | 3-nitro-4-chlorobenzotrifluoride | 3-nitro-4-chlorobenzotrifluoride | patsnap.com |

| Cyanide Source | Sodium Cyanide (NaCN) | Cuprous Cyanide (CuCN) | patsnap.com |

| Catalyst System | Cuprous Bromide, 1-butyl-3-methylimidazolium bromide | Nickel Bromide, 1-butyl-3-methylimidazolium chloride | patsnap.com |

| Temperature Profile | 185°C for 3h, then 192°C for 5h | 185°C for 3h, then 193°C for 5h | patsnap.com |

| Conversion Rate | 96.46% | 96.73% | patsnap.com |

| Selectivity | 95.14% | 95.20% | patsnap.com |

| Final Purity (post-rectification) | >99% | >99% | patsnap.com |

A separate patented method for producing 2-nitro-4-(trifluoromethyl)benzonitrile starts from 2-nitro-4-(trifluoromethyl)benzaldehyde. google.com This two-step process first converts the aldehyde to an oxime using hydroxylamine hydrochloride, followed by a dehydration reaction catalyzed by a nickel composite catalyst (nickel acetate and Raney nickel) to yield the final nitrile. google.com This process reports a yield of 84% with a purity of 98.5%. google.com

Chemical Reactivity and Reaction Mechanisms of 2 Trifluoromethyl Benzonitrile

Electrophilic Aromatic Substitution on Trifluoromethylated Benzonitriles

Electrophilic aromatic substitution (EAS) on an aromatic ring is significantly influenced by the nature of the substituents already present. Both the trifluoromethyl (-CF3) group and the cyano (-CN) group are potent electron-withdrawing groups, which deactivate the benzene (B151609) ring towards electrophilic attack. youtube.comyoutube.com This deactivation stems from the inductive effect of the highly electronegative fluorine atoms in the -CF3 group and the resonance and inductive effects of the -CN group. youtube.comquora.com

The presence of these deactivating groups makes electrophilic substitution on 2-(trifluoromethyl)benzonitrile challenging, often requiring harsh reaction conditions. libretexts.org When substitution does occur, the position of the incoming electrophile is directed by these groups. Both the -CF3 and -CN groups are meta-directors for electrophilic aromatic substitution. youtube.comyoutube.com This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position relatively less deactivated and therefore the preferred site of attack for an incoming electrophile.

The deactivating nature of the trifluoromethyl group is so strong that it can sometimes render the aromatic ring prohibitively unreactive towards EAS reactions. youtube.com For example, trifluoromethylbenzene itself is often resistant to electrophilic substitution under standard conditions. youtube.com The combined deactivating effect of both a trifluoromethyl and a cyano group in this compound would be expected to make the aromatic ring even less nucleophilic and thus even more resistant to electrophilic attack.

Addition Reactions Across the Nitrile Group in this compound

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo various addition reactions. The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom and the presence of the electron-withdrawing trifluoromethyl group on the adjacent aromatic ring. libretexts.org This electrophilicity allows for nucleophilic attack at the carbon atom.

Common addition reactions to nitriles include hydrolysis, reduction, and the addition of organometallic reagents. chemistrysteps.com

Reduction to Amines: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. savemyexams.comwikipedia.orglibretexts.org For example, the reduction of a nitrile with LiAlH₄ involves the nucleophilic addition of a hydride ion to the nitrile carbon, ultimately leading to the formation of a primary amine after an acidic workup. libretexts.org Catalytic hydrogenation using catalysts such as Raney nickel, palladium, or platinum also effectively reduces nitriles to primary amines. wikipedia.orglibretexts.org

Reduction to Aldehydes: Partial reduction of nitriles to aldehydes can be achieved using milder reducing agents like diisobutylaluminum hydride (DIBAL-H). wikipedia.org This reaction proceeds via the formation of an imine intermediate which is then hydrolyzed to the aldehyde during aqueous workup. wikipedia.org

Addition of Organometallic Reagents: Grignard reagents and organolithium reagents can add to the nitrile group to form ketones after hydrolysis. chemistrysteps.com The reaction involves the nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic carbon of the nitrile, forming an imine anion intermediate that is subsequently hydrolyzed. libretexts.org

Formation of N-Trifluoromethylimidazolines: In a formal [3+2] cycloaddition, N-trifluoromethylaziridines can react with nitriles in the presence of a Lewis acid to form N-trifluoromethylimidazolines. nih.gov

The electron-withdrawing trifluoromethyl group in this compound would be expected to enhance the electrophilicity of the nitrile carbon, potentially increasing its reactivity towards nucleophilic addition reactions.

Cycloaddition Chemistry of Trifluoromethylated Nitriles

The nitrile functionality, particularly when activated by electron-withdrawing groups like trifluoromethyl, can participate in cycloaddition reactions, serving as a dipolarophile.

[3+2] Cycloaddition Reactions with Nitrile Imines

A significant application of trifluoromethylated nitriles in cycloaddition chemistry is their reaction with nitrile imines to form trifluoromethyl-substituted 1,2,4-triazoles. nih.govnih.gov These reactions are a type of [3+2] cycloaddition, where the nitrile imine acts as a three-atom component (1,3-dipole) and the trifluoromethylated nitrile serves as the two-atom component (dipolarophile).

The reaction is typically carried out by generating the nitrile imine in situ from a precursor, such as a hydrazonoyl chloride, in the presence of a base. nih.govmdpi.com The in situ generated nitrile imine then undergoes a regioselective [3+2] cycloaddition with the trifluoromethylated nitrile to yield the desired 5-trifluoromethyl-1,2,4-triazole. nih.govmdpi.com This methodology has been shown to be quite general, tolerating a variety of functional groups on the nitrile imine precursor. nih.gov

For instance, the reaction of various hydrazonoyl chlorides with trifluoroacetonitrile (B1584977) (generated in situ from 2,2,2-trifluoroacetaldehyde O-(aryl)oxime) in the presence of triethylamine (B128534) affords 5-trifluoromethyl-1,2,4-triazoles in good yields. nih.gov This approach has also been successfully applied to the synthesis of fused 3-trifluoromethyl-1,2,4-triazoles. rsc.orgrsc.org

The regioselectivity of these cycloadditions is a key feature, consistently leading to the formation of the 5-trifluoromethyl-1,2,4-triazole isomer. nih.gov This regioselectivity is a crucial aspect of the reaction's synthetic utility.

Reactions with Trifluoromethyl Nitrene

Recent research has explored the generation and reactivity of trifluoromethyl nitrene (CF₃N). nih.govuochb.cz Generated via visible light photocatalysis from azidotrifluoromethane, triplet trifluoromethyl nitrene can add to alkenes to form N-trifluoromethylaziridines. nih.govuochb.cz

These resulting N-trifluoromethylaziridines can then undergo further transformations. Notably, they can participate in a formal [3+2] cycloaddition with nitriles, mediated by a Lewis acid, to produce N-trifluoromethylimidazolines. nih.gov While this reaction has not been explicitly reported with this compound, it represents a potential cycloaddition pathway involving a trifluoromethylated nitrile. The Lewis acid activation of the nitrile would be a key step in facilitating this transformation.

Radical Reactions and C-C Cleavage in this compound Derivatives

The trifluoromethyl group in aromatic compounds can participate in radical reactions, particularly those involving C-F bond cleavage. The high strength of the C-F bond makes homolytic cleavage challenging, but under certain conditions, it can be achieved. ccspublishing.org.cn

One notable reaction is the reductive defluorination of trifluoromethylarenes. This process typically involves the formation of a radical anion, which then expels a fluoride (B91410) ion to generate a neutral radical. nih.govacs.org This subsequent radical can be further reduced and protonated. The presence of an electron-withdrawing group, such as a cyano group, on the aromatic ring can facilitate the initial reduction to the radical anion.

For example, in the case of 4-(trifluoromethyl)benzonitrile, electrochemical reduction leads to the formation of a radical anion. nih.gov This radical anion is unstable and undergoes mesolytic cleavage of a C-F bond. However, this process can lead to exhaustive defluorination. nih.gov More controlled single C-F bond cleavage in trifluoromethylarenes has been achieved using visible-light photoredox catalysis in combination with Lewis acid activation. acs.org

Furthermore, C-C bond cleavage has been observed in reactions involving perfluoroalkylated carboxylic acid derivatives. beilstein-journals.org While not directly involving this compound, these reactions highlight that under certain conditions, such as high temperatures or basic conditions, C-C bond cleavage can occur in fluoroalkylated aromatic systems to generate fluoroalkyl anion sources. beilstein-journals.org

It is important to note that in some reduction reactions of trifluoromethylarenes, the presence of a nitrile substituent can lead to the reduction of all three C-F bonds. ccspublishing.org.cn This highlights the influence of the cyano group on the reactivity of the trifluoromethyl group in radical reactions.

Functional Group Interconversions of the Nitrile Moiety

The nitrile group of this compound and its derivatives is a versatile functional handle that can be converted into various other groups, most notably amines and carboxylic acid derivatives. These transformations allow for the incorporation of the trifluoromethylphenyl scaffold into a wide range of more complex molecules.

Hydrolysis to Amides and Carboxylic Acid Derivatives: The hydrolysis of benzonitriles is a standard method for the synthesis of benzoic acids and their amide intermediates. This transformation can be performed under either acidic or basic conditions. For trifluoromethylated benzonitriles, controlling the reaction conditions is crucial to achieve the desired product, as the strong electron-withdrawing nature of the CF₃ group influences reactivity.

In a process involving a related compound, 2-nitro-4-trifluoromethyl benzonitrile (B105546) can be hydrolyzed to 2-nitro-4-trifluoromethyl benzamide (B126) under either base-catalyzed or acid-catalyzed conditions. google.com Subsequent alcoholysis of the amide in a sulfuric acid-methanol solution yields methyl 2-nitro-4-trifluoromethyl benzoate. google.com This two-step process highlights a method to convert the nitrile to an ester, bypassing the direct hydrolysis to a carboxylic acid, which can sometimes require harsh conditions. google.com Similarly, methods have been developed for synthesizing 2-trifluoromethyl benzamide by heating this compound with a catalyst such as sodium hydroxide (B78521) in a solvent like water or methanol. google.com

Reduction to Amines: The nitrile group can be readily reduced to a primary amine. For instance, this compound can be reduced to form 2-(trifluoromethyl)benzylamine. chemicalbook.comnih.gov This reduction is a key step for introducing an aminomethyl group and is often accomplished using chemical reducing agents or catalytic hydrogenation. One documented method involves the reduction of an azido (B1232118) precursor, 1-(azidomethyl)-2-(trifluoromethyl)benzene, using tin(II) chloride in hydrochloric acid to yield 2-(trifluoromethyl)benzylamine. chemicalbook.com

Cyclization Reactions: The nitrile group of substituted benzonitriles can participate in cyclization reactions to form heterocyclic systems. In one example, 2-(3-benzoylthioureido)benzonitrile, a derivative of 2-aminobenzonitrile, undergoes cyclization in the presence of sulfuric acid. researchgate.net This reaction directly yields 2-benzoylamino-4-imino-4H-3,1-benzothiazine, demonstrating the nitrile group's role as an electrophile in intramolecular ring formation. researchgate.net

Table 1: Examples of Functional Group Interconversions

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|

Hydrodefluorination of the Trifluoromethyl Group

The conversion of trifluoromethyl (CF₃) groups into difluoromethyl (CF₂H) groups is a significant transformation in medicinal chemistry, as it can subtly modulate a drug candidate's metabolic stability and electronic properties. acs.orgnih.gov This selective single C-F bond cleavage, or hydrodefluorination (HDF), is challenging because the bond dissociation energy of C-F bonds decreases with successive defluorination, often leading to over-reduction. nih.gov

Recent advances in photoredox catalysis have enabled the precise HDF of electron-deficient trifluoromethylarenes like this compound. acs.orgnih.gov A notable method employs an organophotocatalyst, 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile (B6292771) (4-DPA-IPN), with 4-hydroxythiophenol serving as a hydrogen atom donor (HAD) under blue light irradiation. acs.orgnih.gov This system successfully converts this compound to 2-(difluoromethyl)benzonitrile (B1456922) in a 63% yield with a high selectivity (>20:1) for the CF₂H product over the CH₂F product. acs.orgnih.gov

The proposed mechanism involves the reductive quenching of the photocatalyst's excited state by the hydrogen atom donor. acs.orgnih.gov The reduced photocatalyst then transfers an electron to the trifluoromethylarene, which acts as the oxidant, to form a radical anion. nih.govresearchgate.net This radical anion intermediate undergoes fluoride expulsion, followed by reduction and protonation to yield the difluoromethylarene. nih.gov

While selective mono-hydrodefluorination is often the goal, methods for exhaustive hydrodefluorination have also been developed as a potential strategy for degrading persistent fluorinated pollutants. acs.orgnih.gov A metal-free, visible-light-promoted protocol can convert trifluoromethylarenes completely to methylarenes in high yields. acs.org

Table 2: Organophotoredox Hydrodefluorination of this compound

| Substrate | Photocatalyst | Hydrogen Atom Donor (HAD) | Conditions | Product | Yield | Selectivity (CF₂H:CH₂F) | Reference |

|---|---|---|---|---|---|---|---|

| This compound | 4-DPA-IPN | 4-Hydroxythiophenol | Blue LED light | 2-(Difluoromethyl)benzonitrile | 63% | >20:1 | acs.orgnih.gov |

| 4-(Trifluoromethyl)benzonitrile | fac-Ir(ppy)₃ | 4-Hydroxythiophenol | Blue LED light, DCE | 4-(Difluoromethyl)benzonitrile | 53% | 5:1 | nih.gov |

Stereoselective Reactions involving Trifluoromethylated Benzonitriles (e.g., Strecker reactions)

The creation of chiral centers, particularly those bearing a trifluoromethyl group, is of great interest in the synthesis of pharmaceuticals and agrochemicals. The asymmetric Strecker reaction, which synthesizes chiral α-aminonitriles from imines and a cyanide source, is a powerful tool for this purpose. nih.govnih.gov The presence of a trifluoromethyl group on the imine substrate presents both a challenge and an opportunity for achieving high stereoselectivity.

An organocatalytic asymmetric Strecker reaction has been successfully applied to trifluoromethyl ketoimines. buchler-gmbh.com In a representative example, a trifluoromethyl ketoimine is reacted with trimethylsilylcyanide (TMSCN) in the presence of a chiral thiourea (B124793) catalyst derived from dihydroquinidine. buchler-gmbh.com This reaction proceeds to form the corresponding chiral α-aminonitrile with a trifluoromethylated quaternary stereocenter. The effectiveness of such catalysts demonstrates a significant advance in controlling the stereochemistry of reactions involving electron-deficient, sterically demanding trifluoromethylated substrates. buchler-gmbh.com

The general mechanism of the Strecker reaction involves the formation of an imine from an aldehyde or ketone, followed by the nucleophilic addition of cyanide to the iminium ion to form an α-aminonitrile. nih.gov In asymmetric variants, a chiral catalyst, such as a thiourea derivative, activates and orients the reactants through hydrogen bonding, directing the cyanide nucleophile to a specific face of the imine and thereby inducing enantioselectivity. buchler-gmbh.comacs.org This approach has proven effective for creating chiral trifluoromethyl carbinols and related structures. acs.org

Table 3: Example of Asymmetric Strecker Reaction of a Trifluoromethyl Ketoimine

| Substrate | Cyanide Source | Catalyst | Product | Reference |

|---|---|---|---|---|

| Trifluoromethyl ketoimine | Trimethylsilylcyanide (TMSCN) | N-[3,5-bis(trifluoromethyl)phenyl]-N′-[(9S)-10,11-dihydro-6′-methoxycinchonan-9-yl]-Thiourea | (R)-3,3,3-trifluoro-2-((4-methoxyphenyl)amino)-2-phenylpropanenitrile | buchler-gmbh.com |

Advanced Spectroscopic and Structural Characterization of 2 Trifluoromethyl Benzonitrile Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of 2-(trifluoromethyl)benzonitrile in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in different NMR spectra, the precise arrangement of atoms within the molecule can be established.

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as a complex multiplet in the downfield region, generally between δ 7.68 and 7.86 ppm when measured in deuterochloroform (CDCl₃). rsc.org This multiplet arises from the four protons on the benzene (B151609) ring, which exhibit distinct chemical shifts due to their different electronic environments influenced by the electron-withdrawing trifluoromethyl (CF₃) and cyano (CN) groups. The specific splitting patterns within this multiplet are a result of spin-spin coupling between adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Solvent |

|---|

Data sourced from The Royal Society of Chemistry. rsc.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound in CDCl₃, distinct signals are observed for each carbon atom. rsc.org The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (J) of approximately 272 Hz. rsc.org The quaternary carbon attached to the CF₃ group is also observed as a quartet, but with a smaller coupling constant. The carbon of the cyano group appears in the characteristic region for nitriles. The remaining aromatic carbons show distinct chemical shifts, with the carbon ortho to the nitrile group appearing at a lower field.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Assignment | Solvent |

|---|---|---|---|

| 134.8 | Aromatic C | CDCl₃ | |

| 133.1 | Aromatic C | CDCl₃ | |

| 132.7 | Aromatic C | CDCl₃ | |

| 132.4 | Aromatic C | CDCl₃ | |

| 126.8 | q, J = 3 | Aromatic C-H | CDCl₃ |

| 122.5 | q, J = 272 | CF₃ | CDCl₃ |

| 115.6 | CN | CDCl₃ |

Data sourced from The Royal Society of Chemistry. rsc.org

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, the spectrum shows a singlet at approximately -62.05 ppm (relative to CFCl₃ as an external standard) in CDCl₃. rsc.orgrsc.org This single peak confirms the presence of a trifluoromethyl group and its specific electronic environment within the molecule. The chemical shift is sensitive to the substitution pattern on the aromatic ring. ucsb.edu

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Solvent |

|---|

Data sourced from The Royal Society of Chemistry. rsc.orgrsc.org

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound. While specific crystallographic data for the parent compound is not available in the provided results, analysis of related structures would be expected to reveal a planar benzonitrile (B105546) core. The trifluoromethyl group would exhibit a tetrahedral geometry, and its orientation relative to the aromatic ring would be a key structural feature. Intermolecular interactions, such as dipole-dipole interactions involving the cyano group and potential weak hydrogen bonds, would also be elucidated, providing insight into the crystal packing.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. A strong, sharp peak corresponding to the C≡N stretching vibration of the nitrile group is expected around 2230 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the region of 1300-1100 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also observable in the Raman spectrum. The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum than in the IR spectrum. A Raman spectrum for this compound is available, which would show these characteristic bands. nih.govnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, this method provides crucial information for its identification and characterization.

The monoisotopic mass of this compound (C₈H₄F₃N) is calculated to be 171.02958362 Da. nih.gov In mass spectrometric analysis, the molecule can be observed as various adducts. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have been calculated for several of these adducts. uni.lu For instance, the protonated molecule [M+H]⁺ is predicted to have a mass-to-charge ratio (m/z) of 172.03687 and a CCS of 129.3 Ų. uni.lu Other common adducts include the sodium adduct [M+Na]⁺ and the ammonium (B1175870) adduct [M+NH₄]⁺. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 172.03687 | 129.3 |

| [M+Na]⁺ | 194.01881 | 140.3 |

| [M-H]⁻ | 170.02231 | 129.3 |

| [M+NH₄]⁺ | 189.06341 | 147.7 |

| [M+K]⁺ | 209.99275 | 137.0 |

| [M]⁺ | 171.02904 | 120.3 |

The fragmentation of this compound upon dissociative ionization is a key area of study. A significant fragmentation pathway involves the loss of a hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) molecule. nih.gov This process leads to the formation of cationic fragments with the molecular formula C₆H₄˙⁺, which have been identified as benzyne (B1209423) radical cations. nih.gov Specifically, both ortho-benzyne˙⁺ and bicyclic meta-benzyne˙⁺ have been identified as products of this fragmentation. nih.gov The study of these ionic fragments is important for understanding the complex chemistry of polycyclic aromatic hydrocarbon (PAH) formation. nih.gov In aromatic aldehydes and ketones, α-cleavage is a predominant fragmentation mode. miamioh.edu For aromatic ketones like acetophenone, this involves the loss of the R group followed by the loss of carbon monoxide (CO). miamioh.edu While this compound is not a ketone, the principles of fragmentation in aromatic systems provide a basis for understanding its behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. libretexts.org For organic molecules, this technique is particularly useful for studying conjugated π systems. libretexts.org The absorption of UV-Vis radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The UV spectrum of the parent compound, benzonitrile, shows a primary absorption band at 224 nm and a secondary, weaker band at 271 nm. latech.edu These are attributed to π→π* transitions within the benzene ring, with their positions influenced by conjugation with the cyano group. latech.edutanta.edu.eg The presence of a trifluoromethyl group, as in this compound, is expected to influence these electronic transitions.

The electronic spectrum of benzonitrile reveals a rich vibrational structure corresponding to the π→π* valence transition in the 36000 cm⁻¹ to 62000 cm⁻¹ (approximately 161 to 278 nm) region. researchgate.net The lowest-lying singlet π*←π transition in benzonitrile has its origin at 36712.96 cm⁻¹ (approximately 272.4 nm). researchgate.net

Table 2: UV-Vis Absorption Data for Benzonitrile. latech.edu

| Band | Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|---|

| Primary | 224 nm | 13000 L/mol-cm | π→π |

| Secondary | 271 nm | 1000 L/mol-cm | π→π |

The introduction of substituents on the benzonitrile ring can cause shifts in the absorption maxima. For example, auxochromes like -OH or -NH₂ can cause a bathochromic (red) shift to longer wavelengths. tanta.edu.eg While the trifluoromethyl group is not a classical auxochrome, its strong electron-withdrawing nature will affect the energy levels of the molecular orbitals involved in the electronic transitions. The specific absorption maxima for this compound would require experimental measurement but can be inferred to be in a similar region to benzonitrile, with potential shifts due to the electronic effects of the CF₃ group. The study of related compounds, such as difluorobenzonitriles, also contributes to the understanding of electronic transitions in this class of molecules. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Trifluoromethyl Benzonitrile

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. scirp.org DFT methods are used to calculate various molecular properties, offering a balance between accuracy and computational cost. These calculations are foundational for understanding the geometry, stability, and reactivity of 2-(Trifluoromethyl)benzonitrile.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govnih.gov

Table 1: Key Parameters from Frontier Molecular Orbital Analysis This table illustrates typical parameters derived from HOMO-LUMO analysis, which are crucial for assessing the chemical reactivity and electronic properties of a molecule.

| Parameter | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Correlates with chemical stability and reactivity. A smaller gap implies higher reactivity. nih.gov |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | (μ²) / (2η) where μ is the chemical potential | Measures the propensity of a species to accept electrons. libretexts.org |

Note: Specific values for this compound are not available in the cited literature; this table is for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. researchgate.net They are invaluable for predicting how molecules will interact with each other, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.govresearchgate.net In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, areas with positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. nih.gov

For this compound, an MEP map would be expected to show significant negative potential around the nitrogen atom of the nitrile group and the fluorine atoms of the trifluoromethyl group due to their high electronegativity. The hydrogen atoms on the benzene (B151609) ring would exhibit positive potential. This distribution highlights the likely sites for intermolecular interactions. chemrxiv.org

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide insight into the nature of chemical bonding. scienceacademique.comdntb.gov.ua They map the likelihood of finding an electron pair in a given region of the molecule, allowing for a clear distinction between covalent bonds, lone pairs, and core electrons in a chemically intuitive way. scienceacademique.comresearchgate.net

ELF and LOL analyses visualize regions of high electron localization. dntb.gov.ua For this compound, these analyses would reveal the covalent character of the C-C and C-H bonds within the benzene ring, the C-C bond connecting the ring to the substituents, the C≡N triple bond, and the C-F bonds. They would also clearly show the lone pair of electrons on the nitrogen atom. Such studies help in understanding the electronic structure beyond simple Lewis representations. nih.govresearchgate.net

The Fukui function is a local reactivity descriptor derived from DFT that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net It measures the change in electron density at a specific point in the molecule when the total number of electrons is altered. researchgate.net

f(r) : For nucleophilic attack (addition of an electron).

f-(r) : For electrophilic attack (removal of an electron).

f0(r) : For radical attack.

By calculating these values for each atom in this compound, one could predict which atoms are most likely to participate in different types of reactions. For instance, in a study of a related benzonitrile (B105546) derivative, Fukui functions were used to pinpoint the most reactive atoms. researchgate.net Given the electron-withdrawing substituents, the aromatic ring of this compound would be activated towards nucleophilic attack at specific carbon atoms.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is a powerful methodology for elucidating the detailed pathways of chemical reactions. researchgate.netsemanticscholar.org By mapping the potential energy surface, researchers can identify stable intermediates and, crucially, the high-energy transition states that connect them. The structure and energy of a transition state are paramount for determining the kinetics and feasibility of a reaction pathway. biolscigroup.us

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Correlation Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in drug design and materials science to correlate the chemical structure of compounds with a specific property, such as biological activity or reactivity. nih.govjmaterenvironsci.com These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression (MLR), to create a mathematical equation that predicts the property of interest. nih.govnih.gov

No specific QSAR studies featuring this compound were identified. However, if this compound were part of a series of potential bioactive molecules, a QSAR study could be developed. Descriptors for such a model would likely include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

A resulting QSAR model could predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. jmaterenvironsci.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are essential computational techniques to understand the dynamic behavior and structural preferences of molecules. stanford.edu While extensive MD simulation studies specifically focused on this compound are not widely published, valuable insights can be drawn from computational analyses of structurally related compounds and general principles of conformational analysis. stanford.educonicet.gov.ar

Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule (conformers) and determining their relative energies. conicet.gov.ar For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the trifluoromethyl (-CF3) group to the benzene ring. The interaction between the bulky and highly electronegative -CF3 group and the adjacent cyano (-CN) group significantly influences the molecule's preferred geometry.

Theoretical studies on analogous ortho-substituted benzonitriles and trifluoromethylated aromatic compounds provide a framework for understanding these interactions. For instance, a detailed theoretical study on 2-(trifluoromethyl)benzamide, a structurally similar compound, was conducted using density functional theory (DFT). conicet.gov.ar Such studies calculate the potential energy surface as a function of the dihedral angle between the substituent and the aromatic ring to identify energy minima, which correspond to stable conformers.

The rotational barrier of the -CF3 group is a key parameter. The steric and electronic interactions between the fluorine atoms of the -CF3 group and the nitrogen atom of the -CN group, as well as the pi-system of the benzene ring, dictate the most stable orientation. It is generally expected that the molecule will adopt a conformation that minimizes these repulsive interactions. DFT calculations are a powerful tool for quantifying these energy differences and predicting the equilibrium geometry. rsc.orgyoutube.com

Table 1: Theoretical Conformational Data of a Related Compound: 2-(Trifluoromethyl)benzamide

| Property | Value | Method of Determination |

| Standard Enthalpy of Formation | -763.2 ± 6.3 kJ mol−1 | G3MP2//DFT and G4MP2//DFT levels of theory |

This data is for 2-(trifluoromethyl)benzamide, a structurally similar molecule, and is used here as a proxy to illustrate the type of data obtained from computational studies. conicet.gov.ar

Molecular dynamics simulations can further elaborate on the conformational dynamics by simulating the movement of atoms over time. stanford.edu An MD simulation would reveal the flexibility of the molecule, the time scale of conformational changes, and the influence of solvent on its structure. For this compound, simulations could show how interactions with solvent molecules might stabilize certain conformations over others.

In Silico Approaches for Biological Activity Prediction and Molecular Docking

In silico methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for predicting the biological activity of molecules and elucidating their potential mechanisms of action at a molecular level. doaj.orgnih.gov These computational techniques are widely used in drug discovery to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing. wjarr.com

The benzonitrile scaffold is a recognized pharmacophore present in several approved drugs, such as the anticancer agent alectinib (B1194254) and the anti-dermatitis drug crisaborole. nih.gov The trifluoromethyl group is also a common substituent in pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and cell membrane permeability. The combination of these two moieties in this compound makes it an interesting candidate for in silico biological activity assessment.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.org In the context of drug discovery, a small molecule (ligand), such as this compound, is placed into the binding site of a target protein (receptor). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and estimates the binding affinity, typically as a scoring function value. wjarr.com

Studies on various benzonitrile derivatives have demonstrated their potential to interact with a range of biological targets. For example, derivatives have been investigated as inhibitors of enzymes like xanthine (B1682287) oxidase. researchgate.net Similarly, trifluoromethyl-substituted pyrimidine (B1678525) derivatives have been designed and evaluated for their antitumor activity, with molecular docking used to confirm their binding mode to target proteins like the epidermal growth factor receptor (EGFR). nih.govukm.my

A hypothetical molecular docking study of this compound would involve the following steps:

Selection of a Biological Target: Based on the known activities of similar compounds, a relevant protein target would be chosen (e.g., a kinase, an enzyme involved in inflammation, etc.).

Preparation of Receptor and Ligand: The 3D structures of the target protein (often obtained from the Protein Data Bank) and this compound would be prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding pocket.

Docking Simulation: Using software like AutoDock or PyRx, the ligand would be docked into the receptor's active site. wjarr.com The program would generate multiple possible binding poses.

Analysis of Results: The resulting poses would be ranked based on their predicted binding affinity (e.g., in kcal/mol). The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) would be analyzed to understand the basis of binding.

Table 2: Illustrative Molecular Docking Results for Benzonitrile and Trifluoromethyl Derivatives against Various Targets

| Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted | Reference |

| Thiopyrano[2,3-b]quinoline (contains nitrile) | CB1a | -5.3 to -6.1 | Hydrogen bonding, residual interaction | semanticscholar.org |

| Benzimidazole (common drug scaffold) | EGFR | -8.1 to -8.4 | Hydrogen bonding, hydrophobic interactions | ukm.my |

| Trifluoromethyl-substituted pyrimidine | EGFR | Not specified, but shown to embed tightly | Apoptosis induction confirmed experimentally | nih.gov |

This table provides examples of docking studies on related classes of compounds to illustrate the application and type of data generated. It does not represent direct results for this compound.

The results of such in silico predictions can guide the rational design of more potent and selective analogs of this compound for specific therapeutic applications. nih.gov By understanding the structure-activity relationships at a molecular level, computational chemistry plays a crucial role in accelerating the discovery and development of new therapeutic agents.

Applications of 2 Trifluoromethyl Benzonitrile in Diverse Scientific Disciplines

Medicinal Chemistry and Pharmaceutical Development

In the realm of medicinal chemistry, 2-(Trifluoromethyl)benzonitrile and its derivatives serve as crucial intermediates for synthesizing complex molecules designed to interact with biological targets. The trifluoromethyl group often enhances metabolic stability and improves a drug candidate's ability to penetrate cell membranes.

Key Intermediates for Drug Synthesis (e.g., Enzalutamide)